molecular formula C15H12S B3271556 2-(o-Tolyl)benzo[b]thiophene CAS No. 55084-51-0

2-(o-Tolyl)benzo[b]thiophene

Cat. No.: B3271556
CAS No.: 55084-51-0
M. Wt: 224.32 g/mol
InChI Key: YRVHMRWCFHMYQK-UHFFFAOYSA-N
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Description

2-(o-Tolyl)benzo[b]thiophene is an organic compound with the molecular formula C15H12S . It is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene .


Synthesis Analysis

The synthesis of benzothiophene derivatives, including this compound, has been a subject of research. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another approach involves the condensation reaction of o-bromoalkynylbenzenes with various thiol surrogates upon lithium halogen exchange .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene core with a tolyl (o-methylphenyl) group attached at the 2-position .

Scientific Research Applications

Synthesis and Chemical Properties

2-(o-Tolyl)benzo[b]thiophene and its derivatives are synthesized primarily through palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. This method yields excellent results for various substituted benzo[b]thiophenes, demonstrating the versatility and efficiency of the process (Yue & Larock, 2002). Additionally, benzo[b]thiophenes are synthesized using other methodologies, such as aromatic nucleophilic substitution reactions and Heck-type coupling, to incorporate diverse functional groups (David et al., 2005).

Biological and Pharmacological Applications

Benzo[b]thiophene derivatives, including this compound, find significant applications in medicinal chemistry. They exhibit a wide spectrum of pharmacological properties, making them valuable tools in synthetic medicinal chemistry (Isloor et al., 2010). They are used as selective estrogen receptor modulators and show potential in areas such as anti-inflammatory, antimicrobial, and anticancer treatments.

Environmental and Material Science Applications

In the field of environmental science, benzo[b]thiophenes, including derivatives like this compound, have been studied in contexts such as photochemical oxidation. This research is particularly relevant for understanding the behavior of these compounds in scenarios like oil spills in oceans (Andersson & Bobinger, 1992). Furthermore, these compounds have applications in materials science, particularly in the development of organic photoelectric materials and semiconductors (Duc, 2020).

Photophysical and Electronic Properties

This compound and related compounds are also researched for their photophysical and electronic properties. They are investigated for their potential use in novel photochromic systems, which can have applications in areas like smart materials and photonics (Nakayama et al., 1991).

Safety and Hazards

The safety and hazards associated with 2-(o-Tolyl)benzo[b]thiophene are not explicitly mentioned in the search results .

Properties

IUPAC Name

2-(2-methylphenyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHMRWCFHMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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